molecular formula C6H8N2O B1332380 1-(4-Methyl-1H-imidazol-2-yl)ethanone CAS No. 2524-90-5

1-(4-Methyl-1H-imidazol-2-yl)ethanone

Cat. No.: B1332380
CAS No.: 2524-90-5
M. Wt: 124.14 g/mol
InChI Key: XSLIWFPYEWEYLL-UHFFFAOYSA-N
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Description

1-(4-Methyl-1H-imidazol-2-yl)ethanone is an imidazole-derived ketone characterized by a methyl group at the 4-position of the imidazole ring and an acetyl (ethanone) group at the 2-position. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules and heterocyclic frameworks. Its reactivity is influenced by the electron-withdrawing ethanone group and the electron-donating methyl substituent, enabling diverse functionalization pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methyl-1H-imidazol-2-yl)ethanone can be synthesized through several methods. One common route involves the reaction of methylglyoxal with ammonia, followed by cyclization to form the imidazole ring . Another method includes the reaction of 1H-imidazole-2-carbaldehyde with methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.

Scientific Research Applications

1-(4-Methyl-1H-imidazol-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of bacteria and fungi .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Imidazole Derivatives

Compound Name Substituents on Imidazole Ring Additional Functional Groups Key References
1-(4-Methyl-1H-imidazol-2-yl)ethanone 4-CH₃, 2-COCH₃ None
N-[1-(4-Methyl-1H-imidazol-2-yl)ethyl]acetamide (1) 4-CH₃, 2-CH₂NHCOCH₃ Acetamide side chain
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime 1-H, 2-COCH₂-O-(benzo[b]thienyl) Dichlorophenyl, oxime, benzothienyl ether
1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone 1-CH₃, 2-S-CH₂CO-Ph₂ Biphenylyl, sulfanyl linker
1-(4-(1-Ethyl-1H-imidazol-2-yl)phenyl)ethanone 1-CH₂CH₃, 2-COCH₃-Ph Ethyl substituent, phenyl-ethanone

Key Observations :

  • Positional Effects: Substitution at the 4-position (methyl) enhances steric stability, while ethanone at the 2-position increases electrophilicity, facilitating nucleophilic additions .
  • Biological Relevance: The dichlorophenyl-ethanone oxime derivative (sertaconazole) demonstrates potent antifungal activity, attributed to the electron-deficient aromatic system and oxime moiety .

Key Observations :

  • Low-Temperature Reactions : Lithium-based reagents (e.g., tert-BuLi) are critical for regioselective functionalization at the 2-position of imidazole .
  • Catalytic Efficiency : Ceric ammonium nitrate (CAN) enhances yields in one-pot imidazole-triazole hybrids, suggesting applicability to the target compound .

Table 3: Comparative Properties

Compound Melting Point (°C) Solubility Biological Activity References
This compound Not reported Moderate in polar solvents Unknown (potential antimicrobial)
N-[1-(4-Methyl-1H-imidazol-2-yl)ethyl]acetamide 120–125 High in DMSO Conformational studies
Sertaconazole (8i) Not reported Lipophilic Antifungal (Candida spp.)
4-(Adamantan-1-yl)-1-isopropylimidazole Oil Low in water Antiviral (hypothesized)

Key Observations :

  • Solubility Trends: Ethanone derivatives with aromatic or lipophilic groups (e.g., biphenylyl) exhibit reduced aqueous solubility, limiting their pharmacokinetic profiles .
  • Biological Potential: Structural analogs with halogenated aryl groups (e.g., sertaconazole) show marked antifungal activity, suggesting the target compound could be optimized for similar applications .

Biological Activity

1-(4-Methyl-1H-imidazol-2-yl)ethanone, also known as 4-Methylimidazole-2-ethanone, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its antimicrobial properties, anticancer potential, and other relevant biological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H8N2OC_6H_8N_2O and a molecular weight of 140.14 g/mol. The compound features an imidazole ring, which is a common scaffold in many biologically active molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives of imidazole compounds, it was found that this particular compound effectively inhibited the growth of several bacterial strains, including E. coli and Staphylococcus aureus.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
E. coli1532
Staphylococcus aureus1816

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it demonstrated cytotoxic effects against colon cancer (HCT116) and leukemia (HL60) cell lines with IC50 values in the low micromolar range.

Case Study: Cytotoxicity Assay

In a study involving the treatment of HCT116 cells with varying concentrations of the compound, the following results were observed:

Concentration (µM) Cell Viability (%)
0100
180
550
1030

The results indicated a dose-dependent decrease in cell viability, highlighting the compound's potential as an anticancer agent.

The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound. Specifically, caspase-3 activation was significantly elevated, indicating that the compound triggers programmed cell death pathways.

Other Biological Activities

In addition to its antimicrobial and anticancer properties, studies have suggested that this compound may exhibit:

  • Anti-inflammatory Effects: Preliminary data indicate that it can reduce pro-inflammatory cytokine production.
  • Neuroprotective Properties: Some studies suggest potential neuroprotective effects against oxidative stress-induced neuronal damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methyl-1H-imidazol-2-yl)ethanone?

Methodological Answer: The compound is typically synthesized via alkylation or acylation of imidazole derivatives. A general procedure involves:

  • Alkylation : Reacting 4-methylimidazole with chloroacetone in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile under reflux (6–12 hours).
  • Acylation : Using Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane.
    Key Considerations :
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol .

Q. How is the structure of this compound confirmed?

Methodological Answer:

  • Spectroscopy :
    • ¹H NMR : Look for characteristic peaks:
  • Imidazole protons: δ 7.2–7.4 ppm (H-5).
  • Methyl groups: δ 2.3–2.5 ppm (CH₃ on imidazole) and δ 2.1–2.3 ppm (acetyl CH₃).
    • FTIR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and imidazole ring vibrations at ~1600 cm⁻¹ .
  • X-ray Crystallography : Use SHELXL for refinement. Example parameters from a related imidazole derivative:
    • Space group: P2₁/c.
    • Bond length (C=O): 1.21 Å .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Replace dioxane with THF or DMF to enhance solubility of intermediates .
  • Catalyst Screening : Test tetrabutylammonium fluoride (TBAF) for deprotection steps, which improves yields by 15–20% compared to NaH .
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during acylation .
    Data Example :
ConditionYield (%)Purity (HPLC)
THF, TBAF, 0°C7598%
Dioxane, NaH, RT6085%

Q. How are contradictions in spectroscopic data resolved?

Methodological Answer:

  • Multi-Technique Validation :
    • If ¹H NMR shows unexpected splitting, use DEPT-135 or HSQC to assign carbons and confirm connectivity.
    • For ambiguous carbonyl signals, employ ¹³C NMR or HRMS (expected m/z for C₇H₁₀N₂O: 138.0681) .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) .

Q. What computational tools are used to study electronic properties?

Methodological Answer:

  • Structural Refinement : Use SHELXL for crystallographic data to model hydrogen bonding networks (e.g., N–H···O interactions) .
  • DFT Studies :
    • Optimize geometry at the B3LYP/6-311++G** level.
    • Calculate HOMO-LUMO gaps to predict reactivity (e.g., electrophilic attack at the imidazole C-2 position) .

Q. How are reaction mechanisms for imidazole functionalization elucidated?

Methodological Answer:

  • Isotopic Labeling : Use D₂O to track proton exchange in the imidazole ring during alkylation.
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures (Arrhenius plot to determine activation energy) .
  • Intermediate Trapping : Quench reactions at 50% completion and isolate intermediates (e.g., using SPE cartridges) for MS/MS analysis .

Properties

IUPAC Name

1-(5-methyl-1H-imidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-7-6(8-4)5(2)9/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLIWFPYEWEYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340584
Record name 1-(4-Methyl-1H-imidazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2524-90-5
Record name 1-(5-Methyl-1H-imidazol-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2524-90-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methyl-1H-imidazol-2-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methyl-1H-imidazol-2-yl)ethanone
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-Methyl-1H-imidazol-2-yl)ethanone
1-(4-Methyl-1H-imidazol-2-yl)ethanone
1-(4-Methyl-1H-imidazol-2-yl)ethanone
1-(4-Methyl-1H-imidazol-2-yl)ethanone
1-(4-Methyl-1H-imidazol-2-yl)ethanone
1-(4-Methyl-1H-imidazol-2-yl)ethanone

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